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molecular formula C9H7NOS B3279015 4-(1,3-Thiazol-4-yl)phenol CAS No. 68535-57-9

4-(1,3-Thiazol-4-yl)phenol

Cat. No. B3279015
M. Wt: 177.22 g/mol
InChI Key: ZDXNEAWEPCZBQO-UHFFFAOYSA-N
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Patent
US05106732

Procedure details

To 4-(4-benzyloxyphenyl)thiazole (1.1 g) was added 47% aqueous hydrogen bromide (10ml), and the mixture was stirred at 100° C. for 30 minutes. Ice-water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated saline, dried by anhydrous sodium sulfate and then concentrated. Crystals were collected by filtration by using hexane to give 4-(4-hydroxyphenyl) thiazole (466 mg, 63.8%). The crystals were purified by recrystallization from methylene chloride-hexane. m.p. 161.5°-162° C.
Name
4-(4-benzyloxyphenyl)thiazole
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[N:16]=[CH:17][S:18][CH:19]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>Br>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[N:16]=[CH:17][S:18][CH:19]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
4-(4-benzyloxyphenyl)thiazole
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1N=CSC1
Name
Quantity
10 mL
Type
solvent
Smiles
Br
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1N=CSC1
Measurements
Type Value Analysis
AMOUNT: MASS 466 mg
YIELD: PERCENTYIELD 63.8%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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